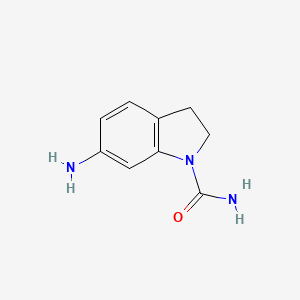
2-Tert-butyl-1,3-thiazole-4-carboxylic acid
Descripción general
Descripción
“2-Tert-butyl-1,3-thiazole-4-carboxylic acid” is a chemical compound with the molecular formula C8H11NO2S . It has a molecular weight of 185.25 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “2-Tert-butyl-1,3-thiazole-4-carboxylic acid” is 1S/C8H11NO2S/c1-8(2,3)7-9-5(4-12-7)6(10)11/h4H,1-3H3,(H,10,11) . This indicates that the compound contains a thiazole ring with a tert-butyl group at the 2-position and a carboxylic acid group at the 4-position .Physical And Chemical Properties Analysis
“2-Tert-butyl-1,3-thiazole-4-carboxylic acid” is a solid compound . It should be stored in a sealed container in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación
Pharmaceutical Research Anticancer Properties
Thiazole derivatives have been studied for their potential anticancer properties. For instance, a novel cyclic depsipeptide containing a thiazole unit exhibited moderate cytotoxicity against certain cancer cell lines . Additionally, some thiazole compounds have been synthesized and screened for their in vitro antioxidant properties, which is relevant in cancer treatment due to the role of oxidative stress in cancer progression .
Medicinal Chemistry Antibacterial Activity
Thiazoles have also been investigated for their antibacterial activity. A series of thiazole derivatives were prepared and screened for their preliminary in vitro antibacterial activity against various bacterial strains such as Staphylococcus aureus and E. coli .
Synthesis of Bioactive Molecules
The synthesis process of thiazole derivatives can lead to bioactive molecules with potential therapeutic applications. For example, the synthesis of a chiral unit containing thiazole has been reported, which could be used in the development of new drugs .
Antioxidant Activity
Some synthesized thiazole derivatives have shown potent antioxidant activity in vitro. Antioxidants are important in neutralizing free radicals, which can prevent cellular damage and have implications in various diseases .
Versatile Moiety in Drug Design
The thiazole nucleus is a significant platform in a number of medicinally relevant molecules, including clinically used anticancer medicines like dabrafenib and dasatinib .
Chemical Synthesis and Characterization
Thiazoles are often used as intermediates in chemical synthesis and characterization of new compounds with potential applications across various fields .
Safety and Hazards
Propiedades
IUPAC Name |
2-tert-butyl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-8(2,3)7-9-5(4-12-7)6(10)11/h4H,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUAGBHLKPPECG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-1,3-thiazole-4-carboxylic acid | |
CAS RN |
1086380-10-0 | |
| Record name | 2-tert-butyl-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


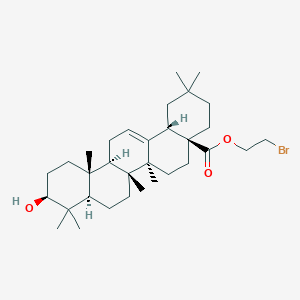

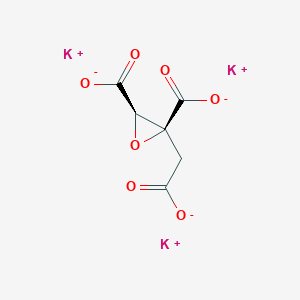
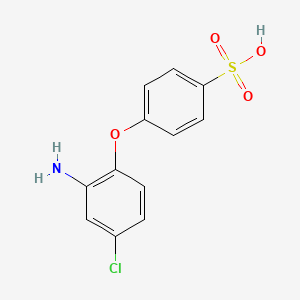

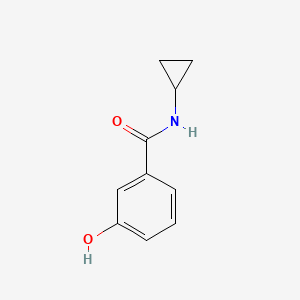
![2-[4-(2-Methoxyethoxy)phenyl]acetic acid](/img/structure/B1517548.png)
![4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzonitrile](/img/structure/B1517549.png)
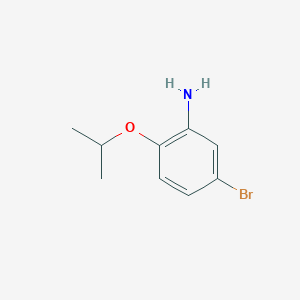

![[6-(Cyclopropylmethoxy)pyridin-3-yl]methanamine](/img/structure/B1517555.png)
